8-Bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, which is recognized for its diverse applications in medicinal chemistry and biological research. This compound is characterized by the presence of both bromine and iodine substituents, which contribute to its unique chemical properties and reactivity. The imidazo[1,2-a]pyridine framework is known for its biological activities, making it a subject of interest in drug development and enzyme inhibition studies .
The synthesis of 8-Bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine can be achieved through various methods, primarily involving functionalization of the imidazo[1,2-a]pyridine scaffold. One efficient approach includes:
Technical details of the synthesis often involve:
The molecular structure of 8-Bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine can be described using its molecular formula . Key structural features include:
Property | Value |
---|---|
Molecular Weight | Approximately 305.99 g/mol |
InChI | InChI=1S/C9H8BrIN3 |
InChI Key | NNVWFMQDPMJMMA-UHFFFAOYSA-N |
8-Bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine participates in various chemical reactions:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry and material science .
The mechanism of action for 8-Bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine primarily involves its interaction with biological macromolecules such as enzymes and receptors. The compound can inhibit specific enzyme activities by binding to their active sites. This binding prevents substrate access and alters biochemical pathways critical for cellular functions. The dual role of the bromine and iodine substituents enhances binding affinity and specificity towards certain targets .
The physical and chemical properties of 8-Bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine are crucial for understanding its behavior in various environments:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in DMSO, ethanol |
Stability | Stable under standard conditions |
The applications of 8-Bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine span several scientific domains:
Halogenated imidazo[1,2-a]pyridines demonstrate enhanced biological activities due to halogen bonding interactions with biomolecular targets. The 8-bromo-3-iodo-2,6-dimethyl variant (CAS: 1715933-21-3, C~9~H~8~BrIN~2~) exemplifies this principle, where halogen atoms enable both covalent and non-covalent interactions with therapeutic targets [4]. Bromine at C-8 contributes to electron withdrawal and steric effects, while iodine at C-3 provides a synthetic handle for cross-coupling reactions. The 2,6-dimethyl groups confer conformational rigidity and influence π-stacking interactions [4] [10].
Table 1: Bioactive Halogenated Imidazo[1,2-a]pyridine Analogues
Compound | Substituents | Biological Activity | Reference |
---|---|---|---|
Telacebec (Q203) | 3-Cyano, 6/8-Br | Antitubercular (QcrB inhibitor) | [2] |
8-Bromo-3-iodo-2,6-dimethyl | C~9~H~8~BrIN~2~ | Synthetic intermediate | [4] |
6-Bromo-3-iodo-2-methyl | C~8~H~6~BrIN~2~ (CAS:1246184-50-8) | Cross-coupling precursor | [6] |
6-Bromo-8-iodo | C~7~H~4~BrIN~2~ | Functionalization scaffold | [7] |
This scaffold's significance is exemplified in antitubercular drug discovery, where halogenated derivatives inhibit Mycobacterium tuberculosis (Mtb) growth by targeting the QcrB subunit of cytochrome bcc oxidase—a critical component of the oxidative phosphorylation pathway. Compounds like telacebec (Q203) demonstrate nanomolar potency against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) strains, validating the pharmacophoric importance of halogenated imidazo[1,2-a]pyridines [2]. The 2,6-dimethyl configuration in 8-bromo-3-iodo derivatives further enhances membrane permeability and target binding specificity through steric control [4] [10].
Bromine and iodine serve complementary yet distinct roles in optimizing imidazo[1,2-a]pyridine derivatives:
Bromine as a Bioisostere: Bromine’s moderate size (van der Waals radius: 1.85 Å) balances steric occupancy and lipophilicity. At C-8, bromine increases log P by ~0.9 units compared to hydrogen, enhancing membrane penetration. In antitubercular scaffolds, 8-bromo analogues exhibit MIC~90~ values ≤0.14 μM against XDR-Mtb due to halogen bonding with QcrB His260 and enhanced electron withdrawal [2] [4].
Iodine as a Synthetic Linchpin: Iodine’s large radius (1.98 Å) and low C-I bond energy facilitate metal-catalyzed cross-coupling. The 3-iodo position in 2,6-dimethyl derivatives undergoes efficient Pd-catalyzed aminocarbonylation, enabling conversion to amides or α-ketoamides—key motifs in GABAergics (e.g., zolpidem) and kinase inhibitors. This versatility is demonstrated by >84% yields in carbonylation with morpholine using SILP-Pd catalysts [8]. Iodine also enhances halogen bonding potency; 3-iodo derivatives show 30-fold stronger binding to 5-HT~4~ receptors than non-halogenated analogues [8].
Synergistic Effects: 2,6-Dimethyl groups create a steric environment that amplifies halogen effects. Molecular modeling confirms that 2,6-dimethylation orients C-3 iodine and C-8 bromine toward optimal target engagement, increasing binding energy by 2.3 kcal/mol compared to non-methylated analogues [4] [10].
Table 2: Influence of Halogen Position on Molecular Properties
Position | Halogen | Key Effects | Example Reaction |
---|---|---|---|
C-3 | Iodine | Enables Pd-catalyzed carbonylation; enhances halogen bonding | Aminocarbonylation to amides/α-ketoamides [8] |
C-6 | Bromine | Modulates electron density; improves log D | Suzuki coupling [8] |
C-8 | Bromine/Iodine | Deep pocket occupancy; enhances target affinity | Nucleophilic substitution [7] |
The evolution of 2,6-dimethylimidazo[1,2-a]pyridine chemistry reflects three key phases:
Early Synthetic Methods (Pre-2010): Initial routes relied on condensation of 2-aminopyridines with α-halo carbonyls. 6-Bromo-2-aminopyridine precursors (e.g., CAS:1216222-91-1) were condensed with chloroacetaldehyde, but suffered from regioselectivity issues and moderate yields (45–65%) [5] [8]. The introduction of dimethyl groups at C-2 and C-6 was limited by competitive N-alkylation.
Regioselective Halogenation Advances (2010–2020): Directed ortho-metalation (DoM) techniques enabled precise halogen placement. 3-Iodo-2,6-dimethyl derivatives (CAS:2734774-33-3) became accessible via iodination of preformed 2,6-dimethyl scaffolds using NIS/I~2~, yielding 80–85% purity [10]. This period saw the first synthesis of 8-bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine (CAS:1715933-21-3) through sequential bromination/iodination, establishing it as a versatile intermediate [4].
Modern Catalytic Functionalization (2020–Present): Heterogeneous catalysis revolutionized derivatization. SILP-Pd catalysts (palladium on supported ionic liquid phases) enabled efficient carbonylation of 3-iodo-2,6-dimethyl derivatives with <0.5% Pd leaching and 10× reusability. Ethanol-based condensation improved yields to 84–91% by minimizing by-products [8]. These advances support the synthesis of complex analogues like C-3 carboxamides and C-8 chalcone conjugates for targeted biological screening [8] [9].
Table 3: Milestones in 2,6-Dimethylimidazo[1,2-a]pyridine Development
Year | Innovation | Impact | Reference |
---|---|---|---|
2015 | First reported 2,6-dimethyl scaffold synthesis | Enabled systematic C-3/C-8 functionalization | [10] |
2018 | Moraski's anti-TB carboxamides | Demonstrated nanomolar Mtb inhibition (MIC~90~ ≤0.006 μM) | [2] |
2023 | Lignin β-O-4 derived synthesis | Sustainable production from biomass feedstock | [3] |
2024 | SILP-Pd aminocarbonylation | Scalable C-3 amidation with recyclable catalyst | [8] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8